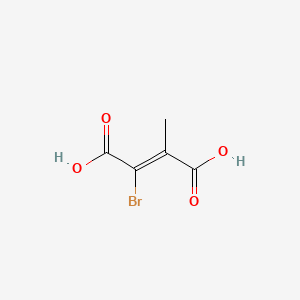

(Z)-2-Bromo-3-methyl-2-butenedioic acid

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

23366-89-4 |

|---|---|

Molekularformel |

C5H5BrO4 |

Molekulargewicht |

208.99 g/mol |

IUPAC-Name |

(Z)-2-bromo-3-methylbut-2-enedioic acid |

InChI |

InChI=1S/C5H5BrO4/c1-2(4(7)8)3(6)5(9)10/h1H3,(H,7,8)(H,9,10)/b3-2- |

InChI-Schlüssel |

DCMFKPDKAXBPTN-IHWYPQMZSA-N |

Isomerische SMILES |

C/C(=C(\C(=O)O)/Br)/C(=O)O |

Kanonische SMILES |

CC(=C(C(=O)O)Br)C(=O)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to (Z)-2-Bromo-3-methyl-2-butenedioic Acid

This technical guide provides a comprehensive overview of the chemical properties, potential synthesis, and known biological significance of this compound. Due to the limited availability of direct experimental data for this specific compound, this guide also incorporates information from closely related molecules to provide a thorough understanding.

Chemical Identity and Properties

This compound, also known as bromocitraconic acid or cis-2-Bromo-3-methylbutenedioic acid, is a brominated haloacid.[1] It has been identified as a disinfection byproduct (DBP) found in finished drinking water.[1]

Table 1: General and Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | (2Z)-2-Bromo-3-methylbut-2-enedioic acid | - |

| Synonyms | Bromocitraconic acid, cis-2-Bromo-3-methylbutenendioic acid | [1] |

| Molecular Formula | C₅H₅BrO₄ | [1] |

| Molecular Weight | 208.99 g/mol | [1] |

| CAS Number | Not readily available | [1] |

| Physical State | Not specified (Expected to be solid at room temperature) | - |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| Solubility | Expected to be soluble in water and polar organic solvents | - |

For context, the parent compound, Citraconic acid ((Z)-2-methyl-2-butenedioic acid) , has a melting point of 92–93°C.[2][3][4]

Synthesis and Reactivity

Proposed Synthetic Pathway

While a specific, validated synthesis protocol for this compound is not detailed in the available literature, a plausible synthetic route involves the bromination of its precursor, citraconic acid or its anhydride (B1165640). The reaction would likely proceed via an electrophilic addition of bromine to the double bond, followed by elimination to restore the double bond with the bromo substituent.

Caption: Proposed synthesis workflow for this compound.

General Experimental Protocol (Hypothetical)

The following is a generalized protocol for the bromination of an activated alkene, which could be adapted for the synthesis of the target compound. This protocol has not been specifically validated for this reaction and should be adapted and optimized with appropriate safety precautions.

-

Dissolution: Dissolve citraconic anhydride in a suitable inert solvent (e.g., glacial acetic acid or a chlorinated solvent) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine in the same solvent dropwise to the stirred solution. The reaction should be carried out in a well-ventilated fume hood.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, quench any excess bromine with a solution of sodium thiosulfate.

-

Hydrolysis: Add water to the reaction mixture and stir to hydrolyze the anhydride to the dicarboxylic acid.

-

Extraction: Extract the product into an organic solvent such as diethyl ether.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization.

Chemical Reactivity

The reactivity of this compound is dictated by its functional groups:

-

Carboxylic Acids: Can undergo esterification, amide formation, and conversion to acid chlorides.

-

Alkene: The electron-withdrawing carboxylic acid groups and the bromine atom deactivate the double bond towards further electrophilic addition.

-

Vinyl Bromide: Can potentially participate in cross-coupling reactions (e.g., Suzuki, Heck) under appropriate catalytic conditions.

Spectroscopic Data (Predicted)

Table 2: Predicted Spectroscopic Data

| Technique | Expected Chemical Shifts / Frequencies |

| ¹H NMR | - Singlet for the methyl protons (δ ≈ 2.0-2.5 ppm)- Singlet for the vinylic proton (δ ≈ 6.0-6.5 ppm)- Broad singlet for the carboxylic acid protons (δ > 10 ppm) |

| ¹³C NMR | - Signal for the methyl carbon (δ ≈ 20-30 ppm)- Signals for the sp² carbons of the double bond (δ ≈ 120-140 ppm)- Signals for the carboxylic acid carbons (δ ≈ 165-175 ppm) |

| IR Spectroscopy | - Broad O-H stretch from the carboxylic acids (2500-3300 cm⁻¹)- Sharp C=O stretch from the carboxylic acids (1680-1720 cm⁻¹)- C=C stretch (1620-1680 cm⁻¹) |

| Mass Spectrometry | - Molecular ion peak (M⁺) showing a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio). |

Biological Role and Significance

Disinfection Byproduct

This compound has been identified as a disinfection byproduct in drinking water, which is an area of interest for environmental and health researchers.[1]

Potential as an Enzyme Inhibitor

Research has suggested that bromocitraconic acid, along with its isomer bromomesaconic acid, could serve as a potential active site labeling reagent for enzymes that metabolize dicarboxylic acids.[5] This suggests a potential application in enzymology and drug design to probe the active sites of enzymes like fumarate (B1241708) hydratase or aspartate carbamoyltransferase.[5]

Caption: Conceptual diagram of enzyme active site labeling.

Conclusion

This compound is a compound of interest due to its presence as a disinfection byproduct and its potential as a tool for biochemical research. While detailed experimental data on its properties and synthesis are currently scarce in the public domain, its chemical nature allows for logical predictions of its reactivity and spectral characteristics. Further research is warranted to fully characterize this molecule, develop efficient synthetic routes, and explore its biological activities and toxicological profile.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 2-Butenedioic acid, 2-methyl-, (Z)- [webbook.nist.gov]

- 3. Citraconic acid | C5H6O4 | CID 643798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Bromomesaconic and bromocitraconic acids. Potential active site labeling reagents for dicarboxylic acid metabolizing enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical Properties of (Z)-2-Methyl-2-butenedioic Acid (Citraconic Acid)

To provide a useful reference for researchers, this guide presents the physical properties of the closely related parent compound, (Z)-2-methyl-2-butenedioic acid, also known as citraconic acid. This information can serve as a baseline for understanding the characteristics of its brominated derivative.

(Z)-2-Methyl-2-butenedioic acid is the un-brominated analogue of the topic compound. Its physical properties are well-documented and summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₅H₆O₄ | PubChem[2] |

| Molecular Weight | 130.10 g/mol | PubChem[2] |

| Physical Description | Solid | PubChem[2] |

| Melting Point | 93.5 °C | PubChem[2] |

| Solubility in Water | 783,000 mg/L (at 25 °C) | PubChem[2] |

| Dissociation Constants (pKa) | pKa1: 2.42, pKa2: 5.79 | PubChem[2] |

Experimental Protocols

Detailed experimental protocols for the characterization of (Z)-2-Bromo-3-methyl-2-butenedioic acid are not available. However, a general methodology for a key physical property determination, such as the melting point for a solid organic acid, is provided below.

Melting Point Determination

The melting point of a solid compound is a crucial physical property for its identification and purity assessment. A common method for its determination is using a melting point apparatus.

Objective: To determine the temperature range over which the solid organic acid melts.

Materials:

-

The solid organic acid sample

-

Capillary tubes

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of the dry solid sample is finely ground using a mortar and pestle.

-

Capillary Tube Loading: The open end of a capillary tube is tapped into the ground sample to pack a small amount (2-3 mm in height) of the solid into the closed end.

-

Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus.

-

Heating and Observation:

-

The sample is heated at a moderate rate initially.

-

Close observation of the sample through the magnifying lens begins as the temperature approaches the expected melting point.

-

The heating rate is slowed down to 1-2 °C per minute near the melting point to ensure accurate measurement.

-

-

Data Recording:

-

The temperature at which the first drop of liquid appears is recorded as the starting point of the melting range.

-

The temperature at which the entire solid has turned into a clear liquid is recorded as the endpoint of the melting range.

-

-

Purity Assessment: A sharp melting range (typically 1-2 °C) is indicative of a pure compound. A broad melting range suggests the presence of impurities.

Visualizations

Below is a diagram illustrating a general workflow for the determination of the melting point of a solid organic acid.

References

Unveiling the Structure of (Z)-2-Bromo-3-methyl-2-butenedioic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-2-Bromo-3-methyl-2-butenedioic acid is a halogenated organic compound that has been identified as a disinfection byproduct (DBP) in drinking water.[1] Understanding the precise structure of such compounds is paramount for toxicological assessment, the development of remediation strategies, and for its potential utility as a building block in chemical synthesis. This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of this compound. Due to the limited availability of direct experimental data for this specific molecule, this guide presents a robust, proposed strategy for its structural determination, leveraging established analytical techniques and data from analogous compounds.

The elucidation process hinges on a synergistic approach, integrating data from multiple spectroscopic techniques to build a coherent and unambiguous structural model. The logical workflow for this process is outlined below.

Caption: Logical workflow for the structure elucidation of this compound.

Predicted Spectroscopic Data and Interpretation

The following tables summarize the predicted spectroscopic data for this compound based on the analysis of structurally similar compounds and established principles of spectroscopy.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

| ~10-13 | Broad Singlet | 2H | 2 x -COOH | Carboxylic acid protons are highly deshielded and often exchange, leading to a broad signal.[2][3][4][5][6] |

| ~6.0-6.5 | Singlet | 1H | =C-H | The vinyl proton is deshielded by the adjacent carboxylic acid and bromine atom.[7] |

| ~2.0-2.5 | Singlet | 3H | -CH₃ | The methyl group is attached to a double bond, placing it in the allylic position.[8] |

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment | Rationale |

| ~165-175 | 2 x -COOH | The carbonyl carbons of the carboxylic acids are highly deshielded.[9][10][11] |

| ~130-140 | C =CH | The carbon of the double bond bearing the methyl group. |

| ~115-125 | Br-C =C | The carbon of the double bond bearing the bromine atom is deshielded by the halogen. |

| ~20-25 | -CH₃ | The methyl carbon. |

Table 3: Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Vibration | Description |

| 2500-3300 | O-H stretch | Very broad band, characteristic of hydrogen-bonded carboxylic acids.[4][5][12][13][14][15] |

| 1690-1725 | C=O stretch | Strong absorption, typical for conjugated carboxylic acids.[9][12][13][14][16] |

| 1620-1680 | C=C stretch | Weak to medium absorption for the carbon-carbon double bond.[16] |

| 1210-1320 | C-O stretch | Strong absorption.[13] |

| 910-950 & 1395-1440 | O-H bend | Broad absorptions.[13] |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation | Rationale |

| 208/210 | [M]⁺ | Molecular ion peak. The presence of two peaks with a ~1:1 intensity ratio is characteristic of a compound containing one bromine atom (⁷⁹Br and ⁸¹Br isotopes).[17][18][19][20] |

| 191/193 | [M-OH]⁺ | Loss of a hydroxyl radical. |

| 163/165 | [M-COOH]⁺ | Loss of a carboxyl group. |

| 129 | [M-Br]⁺ | Loss of a bromine radical. |

| 84 | [M-Br-COOH]⁺ | Subsequent loss of a carboxyl group after the loss of bromine. |

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining high-quality, reproducible data. The following sections outline the methodologies for the key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule, including connectivity and stereochemistry.

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using a 400 MHz or higher field NMR spectrometer. Key parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans will be required.[21][22] Proton decoupling is used to simplify the spectrum to single lines for each unique carbon.

-

2D NMR (COSY, HSQC, HMBC): If further structural confirmation is needed, 2D NMR experiments can be performed. COSY (Correlation Spectroscopy) identifies proton-proton couplings. HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons. HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is invaluable for piecing together the molecular structure.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Procedure:

-

Sample Preparation (KBr Pellet Method): Grind a small amount (1-2 mg) of the dry, solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[23] Compress the mixture in a die under high pressure to form a transparent pellet.[23][24]

-

Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer. Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

-

Alternative Sample Preparation (Thin Solid Film): Dissolve a small amount of the solid in a volatile solvent like methylene (B1212753) chloride.[25] Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[25]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental formula of the compound and to gain structural information from its fragmentation pattern.

Procedure:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Ionize the sample using a suitable method. Electron Ionization (EI) is a common technique that involves bombarding the sample with a high-energy electron beam, causing ionization and fragmentation.[26][27]

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the molecular formula.

Conclusion

The structural elucidation of this compound is a systematic process that relies on the careful application and interpretation of modern analytical techniques. By combining the information from NMR, IR, and mass spectrometry, a definitive structure can be proposed. The predicted data and standardized protocols provided in this guide offer a robust framework for researchers and scientists to approach the analysis of this and other related novel compounds. The confirmation of the (Z)-stereochemistry would likely be most definitively achieved through 2D NMR techniques such as NOESY (Nuclear Overhauser Effect Spectroscopy), which can identify through-space interactions between the methyl group and the vinyl proton.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. ucl.ac.uk [ucl.ac.uk]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Spectroscopy of Carboxylic Acids [sites.science.oregonstate.edu]

- 6. youtube.com [youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. fiveable.me [fiveable.me]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. Infrared Spectrometry [www2.chemistry.msu.edu]

- 15. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. savemyexams.com [savemyexams.com]

- 18. CH3Br mass spectrum of bromomethane fragmentation pattern of m/z m/e ions for analysis and identification of methyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 19. benchchem.com [benchchem.com]

- 20. youtube.com [youtube.com]

- 21. Spectroscopy 13C NMR and 1H NMR - Mesbah Energy [irisotope.com]

- 22. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 23. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]

- 24. pharmatutor.org [pharmatutor.org]

- 25. orgchemboulder.com [orgchemboulder.com]

- 26. Understanding Mass Spectrometry for Organic Compound Analysis - HSC Chemistry [hscprep.com.au]

- 27. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Synthesis of (Z)-2-Bromo-3-methyl-2-butenedioic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of (Z)-2-Bromo-3-methyl-2-butenedioic acid, a compound of interest in various chemical and pharmaceutical research areas. This document details the synthetic pathway, experimental protocols, and key reaction mechanisms, presenting all quantitative data in structured tables and visualizing workflows and reaction schemes using Graphviz (DOT language).

Introduction

This compound, also known as bromocitraconic acid or 2-(bromomethyl)maleic acid, is a substituted unsaturated dicarboxylic acid. Its structure, featuring a bromine atom on the methyl group in a cis-configuration with respect to the adjacent carboxylic acid group, makes it a potentially valuable building block in organic synthesis and drug development. The synthesis of this target molecule is primarily achieved through a two-step process starting from citraconic anhydride (B1165640).

Overall Synthetic Pathway

The synthesis of this compound proceeds in two main stages:

-

Synthesis of the Starting Material: Preparation of citraconic anhydride from readily available precursors like citric acid or itaconic acid.

-

Allylic Bromination and Hydrolysis: The key transformation involving the allylic bromination of citraconic anhydride to form 2-(bromomethyl)maleic anhydride, followed by its hydrolysis to yield the final product.

Caption: Overall synthetic pathway for this compound.

Experimental Protocols

Synthesis of Citraconic Anhydride from Itaconic Anhydride

A common method for preparing citraconic anhydride is through the thermal isomerization of itaconic anhydride.

Experimental Procedure:

Itaconic anhydride is distilled rapidly at atmospheric pressure. The fraction distilling between 200–215 °C is collected as citraconic anhydride. For higher purity, this fraction can be redistilled under reduced pressure.[1]

| Parameter | Value | Reference |

| Starting Material | Itaconic Anhydride | [1] |

| Reaction Type | Thermal Isomerization | [1] |

| Distillation Temp. | 200–215 °C (atmospheric) | [1] |

| Yield | 68–72% | [1] |

| Purity | Further purification by vacuum distillation | [1] |

Synthesis of 2-(Bromomethyl)maleic Anhydride

This key step involves the allylic bromination of citraconic anhydride using N-bromosuccinimide (NBS) as the brominating agent.

Experimental Procedure:

This procedure is adapted from a doctoral thesis which references the work of Laursen et al. (1971) and Greenlee and Woodward (1980).[2]

In an oven-dried 250 mL round-bottom flask equipped with a stir bar and septum, citraconic anhydride (assuming this is the precursor to compound 67 mentioned in the reference) is dissolved in benzene (B151609) and cooled to 0 °C (ice/water bath). N-Bromosuccinimide (NBS) and a radical initiator (e.g., AIBN or benzoyl peroxide, though not explicitly stated in the summarized procedure, it is standard for NBS brominations) are added. The reaction mixture is then stirred, and after completion, the succinimide (B58015) byproduct is filtered off. The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to afford 2-(bromomethyl)maleic anhydride as a light yellow oil.[2]

| Parameter | Value | Reference |

| Starting Material | Citraconic Anhydride | [2] |

| Reagent | N-Bromosuccinimide (NBS) | [2] |

| Solvent | Benzene | [2] |

| Temperature | 0 °C to ambient | [2] |

| Yield | 79% | [2] |

| Boiling Point | 75-77 °C @ 0.35 mmHg | [2] |

Reaction Mechanism: Allylic Bromination

The reaction proceeds via a free radical chain mechanism.

Caption: Mechanism of allylic bromination of citraconic anhydride with NBS.

Synthesis of this compound

The final step is the hydrolysis of the anhydride to the corresponding dicarboxylic acid. It is important to note that the product, this compound (bromocitraconic acid), is reported to be unstable and can readily isomerize to the more stable trans-isomer (bromomesaconic acid), especially upon removal of water.[3]

Experimental Procedure:

2-(Bromomethyl)maleic anhydride is hydrolyzed in water at room temperature.[4] To minimize isomerization, it is recommended to use a dilute aqueous solution and to neutralize the diacid immediately after complete hydrolysis if the salt is the desired product. For the free acid, careful removal of water under mild conditions is necessary.

| Parameter | Value | Reference |

| Starting Material | 2-(Bromomethyl)maleic Anhydride | [4] |

| Reagent | Water | [4] |

| Temperature | Room Temperature | [4] |

| Reaction Time | Approx. 1 hour | [4] |

| Product Stability | Prone to isomerization to the trans-isomer | [3] |

Data Presentation

Reactant and Product Summary

| Compound | IUPAC Name | Formula | Molar Mass ( g/mol ) | Role |

| Citraconic Anhydride | 2-Methylmaleic anhydride | C₅H₄O₃ | 112.08 | Starting Material |

| N-Bromosuccinimide | 1-Bromo-2,5-pyrrolidinedione | C₄H₄BrNO₂ | 177.98 | Brominating Agent |

| 2-(Bromomethyl)maleic Anhydride | 3-(Bromomethyl)furan-2,5-dione | C₅H₃BrO₃ | 190.98 | Intermediate |

| This compound | (Z)-2-(Bromomethyl)but-2-enedioic acid | C₅H₅BrO₄ | 208.99 | Final Product |

Spectroscopic Data

Due to the limited availability of direct spectroscopic data for this compound in the searched literature, the following table provides data for the closely related precursor, 2-(bromomethyl)maleic anhydride, and expected chemical shifts for the final product based on analogous structures.

| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (Expected, δ ppm) | IR (cm⁻¹) |

| 2-(Bromomethyl)maleic Anhydride | 6.92 (t, 1H), 4.22 (d, 2H)[2] | C=O (~165-170), C=C (~130-140), CH₂Br (~30-35) | C=O (anhydride, ~1850, 1780), C=C (~1640) |

| This compound | Olefinic H (~6.5-7.0), CH₂Br (~4.0-4.5) | C=O (~165-175), C=C (~125-135), CH₂Br (~30-35) | O-H (broad, ~2500-3300), C=O (~1700), C=C (~1640) |

Logical Workflow for Synthesis and Characterization

Caption: Logical workflow for the synthesis and characterization of the target compound.

Conclusion

The synthesis of this compound is a feasible process for research and development purposes, primarily involving the allylic bromination of citraconic anhydride followed by hydrolysis. Careful control of the hydrolysis step is crucial to prevent isomerization to the more stable trans-isomer. This guide provides the necessary theoretical background and practical protocols to aid researchers in the successful synthesis and characterization of this compound. Further optimization of reaction conditions and detailed spectroscopic analysis of the final product are recommended for specific applications.

References

- 1. Thieme E-Journals - Synfacts / Full Text [thieme-connect.com]

- 2. Thieme E-Journals - Planta Medica / Full Text [thieme-connect.com]

- 3. Bromomesaconic and bromocitraconic acids. Potential active site labeling reagents for dicarboxylic acid metabolizing enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to (Z)-2-Bromo-3-methyl-2-butenedioic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Identity and Properties

While a dedicated CAS number for (Z)-2-Bromo-3-methyl-2-butenedioic acid has not been identified in this review, its molecular structure and properties can be inferred from its nomenclature and data on analogous compounds.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound (Predicted) | Citraconic Acid (CAS: 498-23-7)[3] | Dibromosuccinic Acid (meso) |

| Molecular Formula | C₅H₅BrO₄ | C₅H₆O₄ | C₄H₄Br₂O₄ |

| Molecular Weight | 208.99 g/mol | 130.09 g/mol | 275.88 g/mol |

| Appearance | Colorless to white crystalline solid (predicted) | White crystalline solid | Colorless glistening crystals[4] |

| Solubility | Soluble in water and polar organic solvents (predicted) | Soluble in water, alcohol, ether | Soluble in hot water, alcohol, and ether[4] |

| Acidity (pKa) | Expected to be a stronger acid than its non-brominated counterpart due to the electron-withdrawing effect of bromine. | pKa1: ~3.0, pKa2: ~5.5 | Not readily available |

Synthesis

A direct, published synthesis for this compound was not found. However, a representative experimental protocol for the bromination of a related unsaturated dicarboxylic acid, fumaric acid, to produce dibromosuccinic acid is provided below. This method can be adapted for the synthesis of the target compound from its corresponding precursor, 2-methylmaleic acid (citraconic acid).

Representative Experimental Protocol: Synthesis of Dibromosuccinic Acid from Fumaric Acid[5][6]

This protocol describes the addition of bromine across the double bond of fumaric acid.

Materials:

-

Fumaric acid

-

Bromine

-

Water

-

2 N Hydrochloric acid (for recrystallization)

-

Ice

Equipment:

-

100 mL two-neck round-bottom flask

-

Heatable magnetic stirrer and stir bar

-

Addition funnel with pressure balance

-

Reflux condenser

-

Suction flask and Büchner funnel

-

Rotary evaporator

-

Desiccator

Procedure:

-

In a 100 mL two-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stir bar, a suspension of 11.6 g (100 mmol) of fumaric acid in 40 mL of water is heated to boiling with stirring.

-

While maintaining boiling and vigorous stirring, 5.7 mL (18 g, 110 mmol) of bromine is added dropwise to the solution. The rate of addition should be controlled such that the brown color of the bromine dissipates before the next drop is added. A slight excess of bromine should be present at the end of the reaction.

-

The reaction mixture is then cooled to room temperature and further cooled in an ice bath to 10 °C, which will induce crystallization.

-

The crude product is collected by suction filtration and washed several times with 20 mL portions of ice-cold water.

-

The crude product is dried to a constant weight in a desiccator.

-

For further purification, the crude product can be recrystallized from 2 N hydrochloric acid. (Note: Recrystallization from boiling water can lead to the elimination of HBr).

Workflow for the Synthesis of Dibromosuccinic Acid

Caption: Workflow for the synthesis of dibromosuccinic acid.

Spectroscopic Data

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Spectral Features |

| ¹H NMR | Signals corresponding to the methyl protons and the carboxylic acid protons. The chemical shift of the methyl group would be influenced by the adjacent double bond and bromine atom. The carboxylic acid protons would likely appear as a broad singlet at a downfield chemical shift (>10 ppm). For comparison, the ¹H NMR spectrum of citraconic acid in D₂O shows a methyl signal around 2.0 ppm and a vinyl proton signal around 5.8 ppm.[5][6] |

| ¹³C NMR | Signals for the two carboxylic acid carbons, the two sp² carbons of the double bond, and the methyl carbon. The carbon attached to the bromine atom would be significantly deshielded. The predicted ¹³C NMR spectrum of citraconic acid shows signals for the carboxylic carbons around 170 ppm, the sp² carbons around 130 ppm, and the methyl carbon around 20 ppm.[3] |

| IR Spectroscopy | A very broad O-H stretching band from approximately 3300 to 2500 cm⁻¹. A strong C=O stretching band for the α,β-unsaturated carboxylic acid, typically in the range of 1710-1690 cm⁻¹. A C=C stretching band, which may be weak, around 1650 cm⁻¹. C-O stretching and O-H bending vibrations in the fingerprint region.[7][8][9][10] |

| Mass Spectrometry | The mass spectrum would be expected to show a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is characteristic of compounds containing one bromine atom.[11] Fragmentation would likely involve the loss of H₂O, CO, CO₂, and Br.[12][13] |

Biological Activity and Toxicology

As a disinfection byproduct, the primary concern for this compound is its potential toxicity. Studies on related haloacetic acids (HAAs) provide significant insights into its likely biological effects.

Genotoxicity and Cytotoxicity

Brominated disinfection byproducts are generally found to be more genotoxic and cytotoxic than their chlorinated counterparts.[14][15] Studies on various haloacetic acids in Chinese hamster ovary (CHO) cells have established a clear trend of toxicity: iodinated HAAs > brominated HAAs > chlorinated HAAs.[16][17]

Table 3: Comparative Cytotoxicity and Genotoxicity of Selected Haloacetic Acids [16][18]

| Compound | Cytotoxicity Rank Order | Genotoxicity Rank Order |

| Iodoacetic acid (IAA) | 1 | 1 |

| Bromoacetic acid (BAA) | 2 | 3 |

| Dibromoacetic acid (DBAA) | 3 | 2 |

| Chloroacetic acid (CAA) | 4 | 4 |

| Dichloroacetic acid (DCA) | 5 | 5 |

| Trichloroacetic acid (TCA) | 6 | 6 (not mutagenic) |

Given these trends, this compound is expected to exhibit significant cytotoxic and genotoxic potential. The presence of both a bromine atom and an α,β-unsaturated carbonyl system (a Michael acceptor) suggests potential for covalent modification of biological macromolecules, which could contribute to its toxicity.

Potential Mechanism of Genotoxicity

Caption: A potential pathway for the genotoxicity of DBPs.

Applications in Drug Development

While this compound itself is primarily of interest from a toxicological perspective, the core butenedioic acid scaffold (maleic and fumaric acid) and its derivatives have significant applications in drug development.[19][20][21][22]

-

Drug Formulation: Maleic acid is used to form acid addition salts with basic drugs to improve their stability and solubility.

-

Bioisosterism: The dicarboxylic acid motif can be used as a bioisostere for other functional groups in drug design.

-

Therapeutic Agents: Fumaric acid esters, such as dimethyl fumarate, are used in the treatment of psoriasis and multiple sclerosis due to their immunomodulatory and anti-inflammatory properties.[20]

The introduction of a bromine atom and a methyl group onto the butenedioic acid scaffold, as in the title compound, could potentially modulate the pharmacokinetic and pharmacodynamic properties of such therapeutic agents. However, the inherent reactivity and potential toxicity would need to be carefully considered and likely mitigated through further chemical modification.

Drug Development Workflow

Caption: A generalized workflow for drug development.

Conclusion

This compound represents an important subject of study at the intersection of environmental science and toxicology. While specific data for this compound is limited, a comprehensive understanding of its likely properties and biological effects can be extrapolated from related brominated haloacids and substituted butenedioic acids. Its identity as a disinfection byproduct underscores the need for continued research into the formation and toxicity of DBPs to ensure public health. For medicinal chemists, while the inherent reactivity of this molecule presents challenges, the underlying butenedioic acid scaffold remains a valuable platform for the development of novel therapeutics. Further investigation is warranted to isolate and fully characterize this compound to definitively determine its physicochemical properties and toxicological profile.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - Immunomart [immunomart.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. prepchem.com [prepchem.com]

- 5. bmse000199 Citraconic Acid at BMRB [bmrb.io]

- 6. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000634) [hmdb.ca]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. IR Spectrum: Carboxylic Acids [quimicaorganica.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. youtube.com [youtube.com]

- 12. grokipedia.com [grokipedia.com]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Mammalian cell cytotoxicity and genotoxicity of the haloacetic acids, a major class of drinking water disinfection by-products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Assessment of the cytotoxicity and genotoxicity of haloacetic acids using microplate-based cytotoxicity test and CHO/HGPRT gene mutation assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Recent advances in the biomedical applications of fumaric acid and its ester derivatives: The multifaceted alternative therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Industrial Applications of Maleic Acid - Isomer of Fumaric Acid [periodical.knowde.com]

An In-depth Technical Guide to the Characterization of cis-2-Bromo-3-methylbutenedioic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

cis-2-Bromo-3-methylbutenedioic acid, also known as (Z)-2-Bromo-3-methyl-2-butenedioic acid, is a halogenated derivative of citraconic acid. With the Chemical Abstracts Service (CAS) registry number 23366-89-4, this compound is of interest in various chemical and biological studies, including its identification as a disinfection byproduct in drinking water.[1] This technical guide provides a comprehensive overview of the available physical and chemical properties, along with a putative experimental protocol for its synthesis and characterization. The information is structured to be a valuable resource for researchers in organic synthesis, analytical chemistry, and drug development.

Physicochemical Properties

A summary of the known quantitative data for cis-2-Bromo-3-methylbutenedioic acid is presented in Table 1. These properties are essential for its handling, purification, and use in experimental settings.

Table 1: Physicochemical Properties of cis-2-Bromo-3-methylbutenedioic Acid

| Property | Value | Source |

| CAS Number | 23366-89-4 | [1] |

| Molecular Formula | C₅H₅BrO₄ | |

| Molecular Weight | 209.99 g/mol | |

| Boiling Point | 359.9 ± 32.0 °C at 760 mmHg | |

| Density | 2.0 ± 0.1 g/cm³ | |

| Flash Point | 171.5 ± 25.1 °C | |

| Refractive Index | 1.586 |

Spectroscopic Characterization

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons and a singlet for the vinyl proton. The chemical shifts will be influenced by the presence of the bromine atom and the carboxylic acid groups. Due to the electron-withdrawing nature of the substituents, the vinyl proton signal is expected to be downfield.

-

¹³C NMR: The carbon NMR spectrum should display five distinct signals corresponding to the methyl carbon, the two carboxylic carbons, and the two sp² hybridized carbons of the double bond. The carbon attached to the bromine atom will show a characteristic chemical shift.

2.2. Infrared (IR) Spectroscopy

The IR spectrum is expected to exhibit characteristic absorption bands for the O-H stretching of the carboxylic acid groups (broad band around 3000 cm⁻¹), the C=O stretching of the carbonyls (around 1700 cm⁻¹), and the C=C stretching of the alkene (around 1640 cm⁻¹).

2.3. Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound. Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity (for ⁷⁹Br and ⁸¹Br) will be observed for the molecular ion and any bromine-containing fragments.

Experimental Protocols

A detailed experimental protocol for the synthesis of cis-2-Bromo-3-methylbutenedioic acid is not explicitly described in readily available literature. However, a plausible synthetic route would involve the bromination of its precursor, citraconic acid or citraconic anhydride (B1165640). The following is a putative protocol based on general bromination methods for alkenes.

3.1. Synthesis of cis-2-Bromo-3-methylbutenedioic Acid from Citraconic Anhydride

This proposed method involves the electrophilic addition of bromine to the double bond of citraconic anhydride, followed by hydrolysis of the resulting dibromoanhydride and subsequent elimination of HBr to form the desired product.

Materials:

-

Citraconic anhydride

-

Bromine (Br₂)

-

Carbon tetrachloride (CCl₄) or other suitable inert solvent

-

Aqueous sodium bicarbonate (NaHCO₃) solution

-

Concentrated hydrochloric acid (HCl)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Stirring apparatus

Procedure:

-

Bromination: Dissolve citraconic anhydride in a suitable inert solvent such as carbon tetrachloride in a round-bottom flask. Cool the solution in an ice bath. Slowly add a stoichiometric amount of bromine dissolved in the same solvent dropwise with constant stirring. After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the bromine color disappears.

-

Hydrolysis and Work-up: Add water to the reaction mixture to hydrolyze the anhydride. Transfer the mixture to a separatory funnel and wash with an aqueous sodium bicarbonate solution to neutralize any unreacted acid and HBr.

-

Acidification and Extraction: Acidify the aqueous layer with concentrated hydrochloric acid and extract the product with a suitable organic solvent like diethyl ether.

-

Drying and Solvent Removal: Dry the organic extract over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent system.

Caption: A potential workflow for the investigation of cis-2-Bromo-3-methylbutenedioic acid in a drug discovery context.

Safety and Handling

Given the lack of specific toxicity data, cis-2-Bromo-3-methylbutenedioic acid should be handled with care, assuming it is a hazardous substance. Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are essential. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This technical guide consolidates the currently available information on the characterization of cis-2-Bromo-3-methylbutenedioic acid. While key physicochemical properties have been tabulated, a significant gap exists in the experimental spectroscopic and detailed synthetic protocol data. The proposed synthetic and analytical workflows provide a framework for researchers to produce and characterize this compound. Further research is necessary to fully elucidate its properties, biological activity, and potential applications.

References

Spectroscopic Analysis of (Z)-2-Bromo-3-methyl-2-butenedioic Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

A comprehensive review of publicly available spectroscopic data for (Z)-2-Bromo-3-methyl-2-butenedioic acid reveals a significant lack of direct experimental records. This technical guide addresses this data gap by presenting available spectroscopic information for closely related analog compounds. The provided data, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), for (Z)-2-methyl-2-butenedioic acid (citraconic acid) and various bromo-methyl-butenoate esters can serve as a valuable reference for researchers engaged in the synthesis, characterization, and application of the title compound. This guide also outlines a generalized workflow for the spectroscopic analysis of a novel chemical entity.

Introduction

This compound is a halogenated organic compound with potential applications in synthetic chemistry and drug development. Its structural characterization is fundamental to understanding its reactivity and potential biological activity. Spectroscopic techniques are indispensable for elucidating the molecular structure and purity of such compounds. However, a thorough search of scientific databases indicates a scarcity of published spectroscopic data for this specific molecule.

This guide aims to provide a valuable resource by compiling and presenting spectroscopic data for structurally similar compounds. By analyzing the spectra of these analogs, researchers can infer expected spectral features for this compound.

Spectroscopic Data of Analogous Compounds

Due to the absence of a complete set of spectroscopic data for this compound, this section provides data for its non-brominated counterpart, (Z)-2-methyl-2-butenedioic acid (also known as citraconic acid), and a related brominated ester.

(Z)-2-Methyl-2-butenedioic Acid (Citraconic Acid)

Citraconic acid is the closest structural analog without the bromo substituent. Its spectroscopic data provides a baseline for understanding the core molecular framework.

Table 1: Spectroscopic Data for (Z)-2-Methyl-2-butenedioic Acid (Citraconic Acid)

| Spectroscopic Technique | Data Type | Observed Values and Conditions |

| ¹H NMR | Chemical Shift (δ) | 5.60 ppm (s, 1H, =CH), 1.91 ppm (s, 3H, -CH₃). (500 MHz, H₂O, pH 7.00)[1] |

| ¹³C NMR | Chemical Shift (δ) | 150.73 ppm (C=O), 123.00 ppm (=CH), 23.08 ppm (-CH₃). (in D₂O, pH 7.4)[2] |

| IR Spectroscopy | Wavenumber (cm⁻¹) | Key absorptions can be found in the NIST Chemistry WebBook.[3] |

| Mass Spectrometry | m/z | Molecular Ion [M-H]⁻: 129.0188.[4][5] |

Bromo-citraconic acid and Related Esters

Limited data exists for brominated analogs. A single source reports ¹³C NMR data for a compound identified as "Bromo-citraconic acid" with a molecular formula matching the target compound. Additionally, data for various methyl esters can provide insights into the chemical shifts of the carbon backbone.

Table 2: ¹³C NMR Data for "Bromo-citraconic acid" and a Related Ester

| Compound | ¹³C NMR Chemical Shifts (δ) in ppm |

| Bromo-citraconic acid | Data for this compound is noted in the literature but the full spectrum is not readily available.[6] |

| 2-bromo-3-methyl-but-2-enoic acid methyl ester | A partial listing of chemical shifts is available in spectral databases.[7] |

Experimental Protocols

A comprehensive search did not yield specific, detailed experimental protocols for the synthesis or spectroscopic analysis of this compound. Researchers undertaking the characterization of this compound would need to adapt general procedures for the spectroscopic analysis of small organic molecules.

General considerations for sample preparation:

-

NMR Spectroscopy: Samples should be dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O with appropriate pH adjustment). The concentration should be optimized for signal-to-noise ratio.

-

IR Spectroscopy: Samples can be analyzed as a solid (e.g., KBr pellet, ATR) or as a solution in a suitable solvent (e.g., CCl₄, CHCl₃).

-

Mass Spectrometry: The choice of ionization technique (e.g., ESI, EI) will depend on the compound's properties and the desired information.

Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the structural elucidation of a novel chemical compound using standard spectroscopic methods.

Caption: A generalized workflow for the spectroscopic analysis and structural elucidation of a chemical compound.

Conclusion

References

- 1. Citraconic acid | C5H6O4 | CID 643798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. bmse000199 Citraconic Acid at BMRB [bmrb.io]

- 3. Citraconic acid [webbook.nist.gov]

- 4. massbank.eu [massbank.eu]

- 5. 2-Butenedioic acid, 2-methyl-, (Z)- [webbook.nist.gov]

- 6. spectrabase.com [spectrabase.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

An In-depth Technical Guide to the NMR Spectrum of (Z)-2-Bromo-3-methyl-2-butenedioic Acid

This technical guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR) spectrum of (Z)-2-Bromo-3-methyl-2-butenedioic acid, a compound of interest in drug development and chemical research. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a thorough examination of its structural features through NMR spectroscopy.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the methyl and vinyl protons, as well as the acidic protons of the carboxylic acid groups. The chemical shifts are influenced by the electron-withdrawing effects of the bromine atom and the carboxylic acid groups, as well as the anisotropic effects of the carbon-carbon double bond.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -CH₃ | 2.0 - 2.5 | Singlet | N/A |

| =CH- | 6.0 - 6.5 | Singlet | N/A |

| -COOH | 10.0 - 13.0 | Broad Singlet | N/A |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts are sensitive to the hybridization of the carbon atoms and the presence of electronegative substituents.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) |

| -C H₃ | 20 - 25 |

| =C (Br)- | 125 - 135 |

| =C (CH₃)- | 130 - 140 |

| -C OOH (attached to C=C) | 165 - 175 |

| -C OOH (attached to C=C) | 165 - 175 |

Experimental Protocols

To acquire the NMR spectra of this compound, the following general experimental protocol can be followed.

Sample Preparation:

-

Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O with a pH buffer). The choice of solvent is critical and will affect the chemical shifts of the acidic protons.

-

Transfer the solution to a standard 5 mm NMR tube.

¹H NMR Spectroscopy:

-

Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Parameters:

-

Pulse Sequence: Standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16-64, depending on the sample concentration.

-

Relaxation Delay (d1): 1-5 seconds.

-

Acquisition Time (aq): 2-4 seconds.

-

Spectral Width (sw): 0-16 ppm.

-

Temperature: 298 K.

-

¹³C NMR Spectroscopy:

-

Instrument: A high-resolution NMR spectrometer with a broadband probe.

-

Parameters:

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., 'zgpg30').

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation Delay (d1): 2 seconds.

-

Spectral Width (sw): 0-220 ppm.

-

Temperature: 298 K.

-

Structural Interpretation and Signaling Pathways

The predicted NMR data allows for a clear structural elucidation of this compound. The following diagram illustrates the logical relationship between the compound's structure and its expected NMR signals.

Mass Spectrometry of (Z)-2-Bromo-3-methyl-2-butenedioic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mass spectrometry of (Z)-2-Bromo-3-methyl-2-butenedioic acid. This compound is a brominated haloacid and has been identified as a disinfection byproduct in finished drinking water.[1] Understanding its mass spectrometric behavior is crucial for its identification, characterization, and quantification in various matrices. This document outlines potential fragmentation patterns, provides a detailed experimental protocol for its analysis, and visualizes key processes using logical and pathway diagrams.

Predicted Mass Spectrum Data

While a publicly available mass spectrum for this compound is not readily found, its fragmentation pattern under electron ionization (EI) can be predicted based on the principles of mass spectrometry and the known behavior of related compounds such as maleic acid, fumaric acid, and other halogenated organic acids.[2][3] Electron ionization is a hard ionization technique that leads to extensive fragmentation, which can be invaluable for structural elucidation.[4] The molecular weight of this compound is 208.98 g/mol (for the 79Br isotope) and 210.98 g/mol (for the 81Br isotope). The presence of bromine will result in a characteristic M+2 isotopic pattern for bromine-containing fragments.

The following table summarizes the predicted major ions and their mass-to-charge ratios (m/z) for this compound.

| m/z (79Br/81Br) | Proposed Fragment Ion | Formula | Notes |

| 208 / 210 | [M]+• | [C5H5BrO4]+• | Molecular ion. Expected to be of low to moderate abundance due to the lability of the bromine and carboxylic acid groups. |

| 191 / 193 | [M - OH]+ | [C5H4BrO3]+ | Loss of a hydroxyl radical from a carboxylic acid group. |

| 163 / 165 | [M - COOH]+ | [C4H4BrO2]+ | Loss of a carboxyl radical. |

| 129 | [M - Br]+ | [C5H5O4]+ | Loss of a bromine radical. This is a common fragmentation pathway for halogenated compounds.[5] |

| 111 | [M - Br - H2O]+ | [C5H3O3]+ | Subsequent loss of water from the [M - Br]+ ion, likely forming a cyclic anhydride (B1165640) structure. |

| 83 | [C4H3O2]+ | [C4H3O2]+ | Further fragmentation of the [M - Br]+ ion. |

| 45 | [COOH]+ | [CHO2]+ | Carboxyl cation, a common fragment for carboxylic acids.[6] |

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The following is a representative protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization. Derivatization is often required for the analysis of polar compounds like carboxylic acids by GC-MS to increase their volatility.

1. Sample Preparation and Derivatization (Esterification)

-

Objective: To convert the polar carboxylic acid groups into less polar, more volatile ester groups.

-

Reagents:

-

Methanol (anhydrous)

-

Acetyl chloride or concentrated sulfuric acid (as a catalyst)

-

This compound standard or sample extract

-

Hexane or other suitable organic solvent for extraction

-

-

Procedure:

-

Accurately weigh 1-5 mg of the sample or standard into a reaction vial.

-

Add 1 mL of anhydrous methanol.

-

Carefully add 50 µL of acetyl chloride or 1-2 drops of concentrated sulfuric acid.

-

Cap the vial tightly and heat at 60-70 °C for 1-2 hours.

-

Allow the reaction mixture to cool to room temperature.

-

Add 1 mL of deionized water and 1 mL of hexane.

-

Vortex the mixture for 1 minute and allow the layers to separate.

-

Carefully transfer the upper organic layer (containing the derivatized analyte) to a clean vial for GC-MS analysis.

-

2. GC-MS Instrumentation and Conditions

-

Gas Chromatograph:

-

Injection Port: Split/splitless injector, operated in splitless mode at 250 °C.

-

Column: A non-polar or semi-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Final hold: Hold at 280 °C for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

-

Mass Spectrometer:

3. Data Acquisition and Analysis

-

Inject 1 µL of the derivatized sample into the GC-MS system.

-

Acquire the data using the instrument's software.

-

Identify the peak corresponding to the dimethyl ester of this compound based on its retention time and mass spectrum.

-

Analyze the fragmentation pattern to confirm the structure of the analyte. The mass spectrum of the derivatized compound will show a molecular ion corresponding to the dimethyl ester and fragment ions resulting from losses of methoxy (B1213986) groups, the bromine atom, and other neutral fragments.

Visualizations

Logical Workflow for GC-MS Analysis

The following diagram illustrates the logical workflow for the GC-MS analysis of this compound.

Caption: Logical workflow for GC-MS analysis.

Proposed Fragmentation Pathway

This diagram illustrates the proposed electron ionization fragmentation pathway for this compound.

Caption: Proposed fragmentation of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. mtc-usa.com [mtc-usa.com]

- 3. Gas chromatography plasma-assisted reaction chemical ionization mass spectrometry for quantitative detection of bromine in organic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Electron ionization - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Solubility of (Z)-2-Bromo-3-methyl-2-butenedioic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive overview of the solubility characteristics of (Z)-2-Bromo-3-methyl-2-butenedioic acid. Given the limited availability of specific quantitative data for this compound, this guide infers its solubility based on the known properties of structurally similar molecules, such as maleic acid and other bromo-substituted carboxylic acids. Furthermore, it provides detailed, standardized experimental protocols for determining its solubility and outlines the key molecular factors influencing this critical physicochemical property.

This compound is a substituted dicarboxylic acid and a known disinfection byproduct found in drinking water.[1] Its structure, featuring two carboxylic acid groups, a carbon-carbon double bond, a methyl group, and a bromine atom, dictates its polarity and potential for intermolecular interactions, which are the primary determinants of solubility.

Predicted Solubility Profile

The principle of "like dissolves like" is fundamental to predicting the solubility of this compound. The presence of two polar carboxylic acid groups suggests an affinity for polar solvents, particularly those capable of hydrogen bonding. Conversely, the nonpolar hydrocarbon portion of the molecule (the methyl group and the carbon backbone) will contribute to its solubility in less polar organic solvents. The bromine atom, being electronegative, adds to the overall polarity of the molecule.

Based on these structural features, a qualitative solubility profile can be predicted. This information is crucial for researchers working on its synthesis, purification, and formulation, as well as for toxicologists and environmental scientists studying its fate and transport.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Ethanol, Methanol | Soluble to Moderately Soluble | The two carboxylic acid groups can form strong hydrogen bonds with protic solvents. Solubility in water is expected, though it may be limited by the overall molecular weight and the presence of the less polar methyl and bromo substituents.[2][3] |

| Polar Aprotic | Dimethyl sulfoxide (B87167) (DMSO), Acetone | Soluble | These solvents can act as hydrogen bond acceptors, interacting favorably with the carboxylic acid protons. |

| Nonpolar | Hexane, Toluene | Sparingly Soluble to Insoluble | The dominant polar nature of the dicarboxylic acid functionality will likely lead to poor solubility in nonpolar solvents. |

| Aqueous Basic | 5% Sodium Hydroxide (NaOH), 5% Sodium Bicarbonate (NaHCO₃) | Soluble | As a dicarboxylic acid, it will readily deprotonate in basic solutions to form highly water-soluble carboxylate salts.[4][5][6] |

| Aqueous Acidic | 5% Hydrochloric Acid (HCl) | Predicted to be similar to water solubility | In acidic solutions, the carboxylic acid groups will remain protonated, and solubility will be comparable to that in neutral water. |

Experimental Protocols for Solubility Determination

To ascertain the precise quantitative and qualitative solubility of this compound, standardized experimental procedures are necessary. The following protocols describe common methods for determining the solubility of a solid organic compound.

Protocol 1: Qualitative Solubility Assessment

This method provides a rapid determination of a compound's solubility in various solvents, which is useful for solvent selection in synthesis, chromatography, and formulation.[7][8][9]

Materials:

-

This compound

-

Small test tubes (13x100 mm)

-

Vortex mixer

-

A range of solvents (e.g., water, ethanol, acetone, hexane, 5% NaOH, 5% NaHCO₃, 5% HCl)

-

Spatula

-

pH paper

Procedure:

-

Add approximately 25 mg of this compound to a clean, dry test tube.

-

Add 0.5 mL of the selected solvent to the test tube.

-

Vigorously agitate the mixture using a vortex mixer for 30 seconds.

-

Visually inspect the solution for the presence of undissolved solid.

-

If the solid has not fully dissolved, add another 0.5 mL of the solvent and repeat the agitation. Continue this process up to a total solvent volume of 3 mL.

-

Record the compound as "soluble," "sparingly soluble," or "insoluble" based on visual observation.

-

For aqueous solutions, test the pH with pH paper to observe any acidic or basic properties.[5]

-

When testing in 5% NaOH or 5% NaHCO₃, observe for effervescence, which would indicate the release of carbon dioxide upon deprotonation of the carboxylic acid.[4]

Protocol 2: Quantitative Solubility Determination by the Gravimetric Method

This protocol allows for the precise measurement of a compound's solubility in a specific solvent at a given temperature.

Materials:

-

This compound

-

Scintillation vials or other sealable containers

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters)

-

Pre-weighed evaporation dishes

-

Oven or vacuum desiccator

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume or mass of the chosen solvent.

-

Seal the vial and place it in a thermostatically controlled shaker set to the desired temperature.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours), ensuring that excess solid remains.

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe and pass it through a syringe filter to remove any undissolved particles.

-

Transfer the filtered, saturated solution to a pre-weighed evaporation dish.

-

Record the exact mass of the saturated solution.

-

Carefully evaporate the solvent in an oven at a temperature below the compound's decomposition point or in a vacuum desiccator until a constant weight of the dried solid is achieved.

-

Weigh the evaporation dish containing the dried solute.

-

Calculate the solubility as the mass of the dissolved solid per volume or mass of the solvent (e.g., mg/mL or g/100g ).

Visualizing Methodologies and Influencing Factors

The following diagrams, generated using the DOT language, illustrate the logical workflow for solubility testing and the key molecular factors that influence the solubility of dicarboxylic acids like this compound.

Caption: A logical workflow for the experimental determination of solubility.

Caption: Key relationships influencing the solubility of dicarboxylic acids.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. 2-Butenedioic acid | C4H4O4 | CID 723 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. web.mnstate.edu [web.mnstate.edu]

- 5. csub.edu [csub.edu]

- 6. www1.udel.edu [www1.udel.edu]

- 7. Qualitative Analysis of Organic Compounds. [wwwchem.uwimona.edu.jm]

- 8. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 9. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

stability and storage of (Z)-2-Bromo-3-methyl-2-butenedioic acid

An In-depth Technical Guide on the Stability and Storage of (Z)-2-Bromo-3-methyl-2-butenedioic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and storage requirements for this compound, a brominated haloacid identified as a disinfection byproduct in drinking water.[1][2][3] Proper handling and storage of this compound are critical to ensure its integrity for research and development purposes.

Chemical Stability

This compound is generally stable under standard ambient conditions, including normal room temperature and pressure. However, it is recognized as being hygroscopic, meaning it has a tendency to absorb moisture from the air.[4][5] Exposure to moisture can potentially lead to degradation of the compound. Thermal decomposition may produce irritating gases and vapors, including carbon monoxide (CO) and carbon dioxide (CO2).[4]

Storage Recommendations

To maintain the quality and stability of this compound, specific storage conditions should be adhered to. The following table summarizes the recommended storage parameters based on available safety data sheets.

| Parameter | Recommendation | Source |

| Temperature | Store in a cool, dry, well-ventilated place. Room temperature is generally acceptable in continental US, though this may vary elsewhere. | [1][4] |

| Container | Keep container tightly closed. | [4][6] |

| Atmosphere | Store protected from moisture. | [5] |

| Security | Store locked up. | [6][7] |

Incompatible Materials and Conditions to Avoid

To prevent degradation and hazardous reactions, it is crucial to avoid storing this compound with incompatible materials and under adverse conditions.

| Category | Incompatible Materials / Conditions to Avoid | Source |

| Chemicals | Bases, Strong oxidizing agents, Reducing agents. | [4] |

| Environmental | Excess heat, Exposure to moist air or water, Dust formation, Open flames, hot surfaces, and sources of ignition. | [4][6] |

Experimental Protocol for Stability Assessment

While specific, publicly available stability testing protocols for this compound are limited, a general workflow for assessing the stability of a chemical compound can be established. This protocol is based on standard principles of chemical stability analysis.

A logical workflow for evaluating the stability of this compound is presented in the following diagram.

Caption: Workflow for Stability Assessment of this compound.

Methodology:

-

Initial Characterization (t=0):

-

A high-purity sample of this compound is procured.

-

The initial purity and identity are confirmed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). This establishes the baseline for the stability study.

-

-

Sample Storage:

-

The compound is aliquoted into suitable, tightly sealed containers.

-

Samples are stored under a variety of controlled environmental conditions to assess stability. These typically include:

-

Ambient conditions (e.g., 25°C / 60% Relative Humidity).

-

Accelerated stability conditions (e.g., 40°C / 75% Relative Humidity) to predict long-term stability.

-

Refrigerated conditions (e.g., 2-8°C).

-

Exposure to light, following guidelines such as the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) Q1B for photostability testing.

-

-

-

Time-Point Analysis:

-

At predetermined time intervals (e.g., 1, 3, 6, and 12 months), samples from each storage condition are withdrawn for analysis.

-

The primary analytical technique for assessing purity and detecting degradation products is typically a stability-indicating HPLC method. This method should be validated to separate the parent compound from any potential degradation products.

-

-

Data Evaluation:

-

The concentration of this compound is quantified at each time point.

-

Any degradation products are identified and quantified.

-

The rate of degradation is calculated to determine the compound's shelf-life under different storage conditions.

-

Based on the collected data, appropriate storage conditions and a re-test date can be established.

-

Handling Precautions

When handling this compound, appropriate personal protective equipment should be used. This includes protective gloves, clothing, and eye/face protection.[7] Handling should be conducted in a well-ventilated area to avoid inhalation of any dust or vapors.[4] In case of spills, the material should be swept up and placed into a suitable container for disposal, avoiding dust formation.[4]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - Immunomart [immunomart.com]

- 3. This compound (cis-2-Bromo-3-methylbutenendioic acid) | 溴代卤代酸 | MCE [medchemexpress.cn]

- 4. fishersci.com [fishersci.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

(Z)-2-Bromo-3-methyl-2-butenedioic acid discovery and history

An In-depth Technical Guide on (Z)-2-Bromo-3-methyl-2-butenedioic Acid: Synthesis, Properties, and Historical Context

Abstract

This compound, a halogenated derivative of citraconic acid, is a compound of interest to researchers in organic synthesis and drug development. While its primary modern identification is as a disinfection byproduct in drinking water, its history is intrinsically linked to the broader study of electrophilic addition reactions on unsaturated dicarboxylic acids. This guide provides a detailed overview of the plausible synthetic routes, key experimental protocols, and the physical and spectroscopic properties of this compound. The historical context is presented based on the well-established chemistry of its parent compounds, citraconic and maleic acids.

Introduction and Historical Context

The specific discovery of this compound is not well-documented in a singular seminal publication. Its existence and synthesis are better understood as a logical extension of the extensive research conducted on the halogenation of unsaturated dicarboxylic acids, a field of study that dates back to the 19th century. The parent compound, citraconic acid ((Z)-2-methyl-2-butenedioic acid), has been known for well over a century and is produced by the thermal treatment of citric acid.

The most probable first synthesis of this compound would have been achieved through the electrophilic addition of bromine to citraconic acid or its anhydride. The stereochemical outcome of such a reaction is of primary importance in obtaining the desired (Z)-isomer. Studies on the bromination of the closely related maleic acid have shown that the reaction proceeds via a bromonium ion intermediate, leading to anti-addition of the bromine atoms. This would initially form a saturated dibromo compound, which could then be subjected to dehydrobromination to yield the target unsaturated bromo-acid.

Plausible Synthetic Pathways

The synthesis of this compound can be logically approached via a two-step process: the bromination of citraconic acid followed by dehydrobromination.

Step 1: Bromination of Citraconic Acid

The addition of bromine to the double bond of citraconic acid is expected to proceed via an electrophilic addition mechanism. The reaction is typically carried out in an inert solvent.

Experimental Protocol: Synthesis of 2,3-Dibromo-2-methylsuccinic Acid

-

Materials:

-

Citraconic acid (1.0 eq)

-

Bromine (1.0 eq)

-

Glacial acetic acid (solvent)

-

-

Procedure:

-

Dissolve citraconic acid in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the solution in an ice bath.

-

Slowly add a solution of bromine in glacial acetic acid from the dropping funnel with constant stirring. The disappearance of the bromine color indicates the progress of the reaction.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

The product, 2,3-dibromo-2-methylsuccinic acid, can be isolated by pouring the reaction mixture into ice-cold water, followed by filtration and washing of the precipitate.

-

Diagram of the Bromination Reaction Workflow:

In-depth Theoretical Analysis of (Z)-2-Bromo-3-methyl-2-butenedioic Acid: A Review of Current Literature

A comprehensive review of scientific databases and scholarly articles reveals a significant gap in the literature regarding theoretical studies of (Z)-2-Bromo-3-methyl-2-butenedioic acid. At present, there are no dedicated computational or theoretical analyses available for this specific molecule.

While extensive research exists for related compounds, such as maleic acid derivatives and other brominated organic molecules, the unique structural and electronic properties of this compound have not been the subject of focused theoretical investigation. This absence of data prevents the construction of an in-depth technical guide as requested, as there is no quantitative data to summarize, no established experimental protocols for theoretical studies to detail, and no defined signaling pathways or computational workflows to visualize.

The scientific community has utilized computational chemistry, including Density Functional Theory (DFT), to investigate the structural and electronic properties of various substituted alkenes and carboxylic acids. These studies typically provide valuable insights into:

-

Molecular Geometry: Bond lengths, bond angles, and dihedral angles that define the three-dimensional structure of the molecule.

-

Vibrational Frequencies: Predictions of infrared and Raman spectra that aid in the experimental characterization of the compound.

-

Electronic Properties: Analysis of molecular orbitals (HOMO, LUMO), electrostatic potential maps, and charge distributions, which are crucial for understanding reactivity.

-

Spectroscopic Properties: Correlation of theoretical calculations with experimental NMR, UV-Vis, and other spectroscopic data.

For a molecule like this compound, a theoretical study would be instrumental in understanding the influence of the bromine atom and the methyl group on the electronic structure and reactivity of the butenedioic acid backbone. Such a study could elucidate the effects of these substituents on the acidity of the carboxylic groups, the stability of the (Z)-isomer, and the potential for this molecule to participate in various chemical reactions.

Proposed Computational Workflow

Should a research initiative be undertaken to theoretically characterize this compound, a typical computational workflow would be as follows. This visualization outlines a standard procedure for such a theoretical investigation.

Given the current state of the literature, this document cannot provide the detailed technical guide as originally requested. However, it highlights a clear opportunity for future research. A theoretical investigation into this compound would be a valuable contribution to the field of computational chemistry and organic chemistry, providing foundational data for researchers, scientists, and drug development professionals.

In-depth Technical Guide on (Z)-2-Bromo-3-methyl-2-butenedioic Acid: A Literature Review

For Researchers, Scientists, and Drug Development Professionals

Introduction